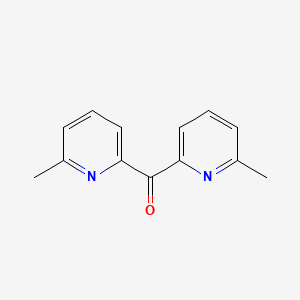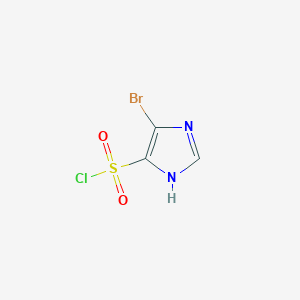
3-methyl-4-nitrobenzene-1,2-diol
概要
説明
3-methyl-4-nitrobenzene-1,2-diol: is an aromatic compound that belongs to the class of nitroderivatives of catechol. It contains two hydroxyl groups in the ortho position and a nitro group attached to the benzene ring. This compound is significant in various fields, including organic chemistry, biochemistry, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing 3-methyl-4-nitrobenzene-1,2-diol involves the nitration of 3-methylcatechol using nitric acid under controlled conditions.
Oxidation: Another method involves the oxidation of 1,3-dimethyl-4-nitrobenzene using nitric acid.
Industrial Production Methods: Industrial production of this compound often employs continuous oxidation processes due to their efficiency and scalability. These methods are designed to minimize waste and ensure safe handling of reactive chemicals .
化学反応の分析
Types of Reactions:
Oxidation: 3-methyl-4-nitrobenzene-1,2-diol can undergo oxidation reactions, often using strong oxidizing agents like nitric acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 3-methyl-4-aminobenzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry: 3-methyl-4-nitrobenzene-1,2-diol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential effects on enzymatic reactions and its role as a substrate in various biochemical pathways .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and resins .
作用機序
The mechanism of action of 3-methyl-4-nitrobenzene-1,2-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. These functional groups enable the compound to participate in redox reactions and form complexes with metal ions. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules .
類似化合物との比較
4-nitrocatechol: Similar structure but lacks the methyl group.
3,4-dinitrocatechol: Contains an additional nitro group.
3,5-dinitrocatechol: Nitro groups are positioned differently on the benzene ring.
Uniqueness: 3-methyl-4-nitrobenzene-1,2-diol is unique due to the presence of both a methyl and a nitro group, which influence its chemical reactivity and physical properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-methyl-4-nitrobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXJDQVEWSWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99936-93-3 | |
| Record name | 3-methyl-4-nitrobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-](/img/structure/B3318414.png)
![[(1R,3S,7R,9R)-8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B3318415.png)
![3-(3-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318431.png)











